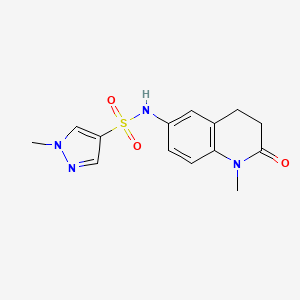

1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-17-9-12(8-15-17)22(20,21)16-11-4-5-13-10(7-11)3-6-14(19)18(13)2/h4-5,7-9,16H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRXXIQPQYYXCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can be used to modify the pyrazole ring.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies indicate that it may possess selective cytotoxicity against human liver cancer cells (HepG2), outperforming traditional chemotherapeutic agents like methotrexate .

- A molecular docking study revealed potential interactions with targets involved in cancer progression, suggesting a mechanism of action through the modulation of protein kinases .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Study 1: Anticancer Evaluation

A study conducted on various sulfonamide derivatives highlighted the anticancer potential of 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide. The compound exhibited a selectivity index significantly higher than methotrexate in HepG2 cell lines, indicating its potential as a lead compound for further development in oncology .

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties revealed that the compound could inhibit specific pathways associated with inflammation. This was demonstrated through in vitro assays where the compound reduced pro-inflammatory cytokine production in activated macrophages .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its pyrazole-sulfonamide substituent. Below is a comparative analysis with key analogues:

Physicochemical and Pharmacokinetic Insights

- However, the methyl groups may offset this by increasing logP.

- Steric Effects : The 4-methylphenyl group in creates steric bulk, likely reducing membrane permeability compared to the target’s compact pyrazole ring.

- The target’s pyrazole group may modulate selectivity for kinase targets due to its nitrogen-rich heterocycle .

Biological Activity

1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by various studies and data.

Chemical Formula : C16H18N4O3S

Molecular Weight : 350.41 g/mol

IUPAC Name : 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Suzuki–Miyaura Coupling Reaction : Used for forming carbon-carbon bonds.

- Palladium-Catalyzed Reactions : Effective under mild conditions for synthesizing complex organic molecules.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the tetrahydroquinoline nucleus exhibit significant antimicrobial properties. For instance:

- Case Study 1 : A derivative similar to the compound showed effectiveness against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

Research has highlighted the potential anticancer effects of compounds with similar structures:

- Mechanism of Action : These compounds may inhibit specific protein interactions involved in cancer cell proliferation. For example, they can disrupt the binding of histone proteins, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties:

- Case Study 2 : Compounds with a pyrazole structure have been shown to reduce inflammation markers in vitro and in vivo models .

The biological activity of 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer.

- Receptor Modulation : It may interact with receptors that mediate cellular responses to stimuli.

Data Table: Biological Activities of Related Compounds

Q & A

Advanced Research Question

- DFT calculations : Use Gaussian or ORCA to model the sulfonamide’s electron density and nucleophilic attack sites. For instance, the 2-oxo group in tetrahydroquinoline is a potential electrophilic center .

- Molecular docking : Autodock Vina or Schrödinger Suite can predict interactions with biological targets (e.g., cyclooxygenase-2), guided by crystallographic data from SHELX-refined structures .

- ADMET prediction : Tools like SwissADME assess logP and permeability, critical for optimizing the compound’s pharmacokinetic profile .

How do substituents on the pyrazole ring influence the compound’s stability and solubility?

Advanced Research Question

- Steric effects : Bulkier groups (e.g., tert-butyl) reduce solubility but enhance stability against oxidative metabolism, as observed in pyrazole-based anticancer agents .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) increase sulfonamide acidity, improving water solubility but potentially reducing membrane permeability .

- Positional analysis : The 1-methyl group on pyrazole shields the sulfonamide from enzymatic cleavage, while 4-sulfonamide orientation affects hydrogen bonding with targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.